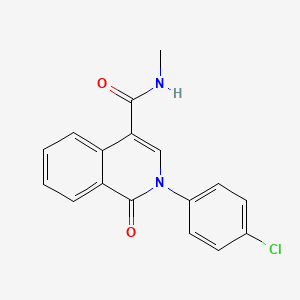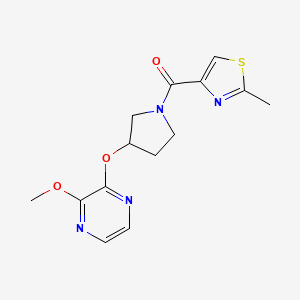
3-(3-(Trifluoromethyl)phenyl)-1,2,3-benzotriazin-4(3H)-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound seems to be a derivative of phenol, specifically 3-(Trifluoromethyl)phenyl . It’s likely to have a benzene ring substituted with a trifluoromethyl group and an imine group .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds have been synthesized through various methods. For instance, diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were synthesized and characterized . Another example is the synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives through nucleophilic substitution .作用机制
3-(3-(Trifluoromethyl)phenyl)-1,2,3-benzotriazin-4(3H)-imine works by reacting with ROS, resulting in a fluorescent signal that can be detected using various techniques such as fluorescence microscopy and flow cytometry. The reaction between this compound and ROS is highly specific, making it an excellent tool for the detection of ROS in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in biological systems, making it a safe and reliable tool for scientific research. It has been used to study the effects of ROS on various biological processes, including cell signaling, apoptosis, and inflammation. This compound has also been used to investigate the role of ROS in diseases such as cancer, diabetes, and neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of 3-(3-(Trifluoromethyl)phenyl)-1,2,3-benzotriazin-4(3H)-imine is its high sensitivity and specificity for ROS detection. It can be used in a wide range of biological systems, including cells, tissues, and whole organisms. However, one limitation of this compound is its limited solubility in aqueous solutions, which can affect its performance in some applications.
未来方向
There are several future directions for the use of 3-(3-(Trifluoromethyl)phenyl)-1,2,3-benzotriazin-4(3H)-imine in scientific research. One potential application is in the development of new drugs and therapies for diseases that are associated with ROS, such as cancer and neurodegenerative disorders. This compound can be used to screen for compounds that can reduce ROS levels in biological systems, leading to the development of new treatments. Another direction is the use of this compound in the study of the microbiome, which has been shown to play a critical role in human health. This compound can be used to monitor ROS levels in the gut microbiome, providing valuable insights into the role of ROS in gut health and disease.
Conclusion:
In conclusion, this compound is a versatile and useful tool for scientific research. Its unique properties make it an excellent tool for the detection and quantification of ROS in biological systems, providing valuable information for the development of new drugs and therapies. While there are some limitations to its use, this compound has significant potential for future applications in scientific research.
合成方法
The synthesis of 3-(3-(Trifluoromethyl)phenyl)-1,2,3-benzotriazin-4(3H)-imine involves the reaction of 3-(trifluoromethyl)aniline with 1,2,3-benzotriazole in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction proceeds through the formation of an intermediate, which is then oxidized to produce this compound. The yield of this reaction is typically high, making it an efficient method for the synthesis of this compound.
科学研究应用
3-(3-(Trifluoromethyl)phenyl)-1,2,3-benzotriazin-4(3H)-imine has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used to detect and quantify reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases such as cancer, Alzheimer's, and Parkinson's. This compound can be used to monitor the production of ROS in real-time, providing valuable information for the development of new drugs and therapies.
属性
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4/c15-14(16,17)9-4-3-5-10(8-9)21-13(18)11-6-1-2-7-12(11)19-20-21/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWXBXONGHYVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)N(N=N2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2980004.png)
![N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2980007.png)

![1-(2,4-dichlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2980010.png)
![4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2980011.png)
![5-(allylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980013.png)
![5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2980014.png)
![Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2980016.png)
![[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2980018.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide](/img/structure/B2980021.png)

![2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide](/img/structure/B2980023.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980025.png)